molecular formula C14H13BrO2 B1315451 [3-(Benzyloxy)-4-bromophenyl]methanol CAS No. 540779-36-0

[3-(Benzyloxy)-4-bromophenyl]methanol

Cat. No. B1315451
CAS RN: 540779-36-0
M. Wt: 293.15 g/mol
InChI Key: KSNJBZROFYUGIC-UHFFFAOYSA-N
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Description

“[3-(Benzyloxy)-4-bromophenyl]methanol” is a chemical compound that has gained significant attention in research and industry due to its unique properties and potential applications. It has a molecular formula of C14H13BrO2 and a molecular weight of 293.16 g/mol .


Molecular Structure Analysis

The molecular structure of “[3-(Benzyloxy)-4-bromophenyl]methanol” is represented by the InChI code 1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“[3-(Benzyloxy)-4-bromophenyl]methanol” is a solid with a melting point between 85 - 87 degrees Celsius .

Scientific Research Applications

Drug Discovery

[3-(Benzyloxy)-4-bromophenyl]methanol: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of additional functional groups, making it a valuable building block in medicinal chemistry . It can be used to create complex molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.

Polymer Synthesis

This compound serves as a precursor in the synthesis of polymers. The benzyloxy group can be involved in polymerization reactions, leading to the creation of novel polymeric materials with specific characteristics, such as increased strength or chemical resistance .

Material Science

In material science, [3-(Benzyloxy)-4-bromophenyl]methanol can be utilized to modify surface properties of materials. Its incorporation into surface coatings can enhance the durability and functionality of materials used in various industries .

Organic Synthesis

As an organic synthesis intermediate, this compound is used in the construction of complex organic molecules. Its bromophenyl group is particularly reactive and can undergo various organic reactions, such as Suzuki coupling, which is pivotal in creating biologically active compounds .

Analytical Chemistry

In analytical chemistry, derivatives of [3-(Benzyloxy)-4-bromophenyl]methanol can be employed as standards or reagents. Its structural specificity makes it suitable for use in chromatography and mass spectrometry to identify or quantify substances .

Environmental Science

This compound’s derivatives may be used in environmental science to study degradation processes or as a model compound in the assessment of environmental pollutants’ behavior and breakdown .

Biochemistry

In biochemistry, it can be part of studies related to enzyme-substrate interactions, where its phenyl ring can mimic natural substrates or inhibitors, providing insights into enzymatic mechanisms and pathways .

Medicinal Chemistry

Lastly, in medicinal chemistry, [3-(Benzyloxy)-4-bromophenyl]methanol is a potential candidate for the development of new drugs due to its ability to be transformed into various pharmacologically active agents .

Safety and Hazards

“[3-(Benzyloxy)-4-bromophenyl]methanol” is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(4-bromo-3-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNJBZROFYUGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478258
Record name 4-bromo-3-benzyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Benzyloxy)-4-bromophenyl]methanol

CAS RN

540779-36-0
Record name 4-bromo-3-benzyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3.35 g (10 mmol) of 7 in 25 ml of CH2Cl2 under Ar in a dry ice-acetone bath was slowly added 20 ml 1.0 M DIBAL with stirring. After stirring for 2 h, 20 ml of 1 N HCl and 50 ml of CH2Cl2 were added, and the mixture was stirred for 0.5 h, then washed (water and brine), and dried (Na2SO4). Concentration and chromatography (EtOAc/hexane) afforded 2.78 g (91%) of 8 (white solid): 1H NMR (300 MHz, CDCl3) δ 4.63 (d, J=5.7 Hz, 2 H), 6.83 (d, J=8.1 Hz, 1 H), 7.00 (s, 1 H), 7.40-7.33 (m, 3 H), 7.5-7.42 ppm (m, 3 H).
Name
7
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
91%

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